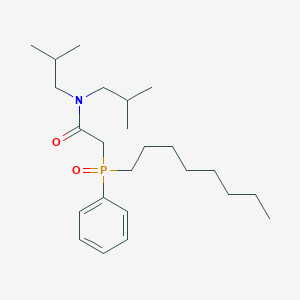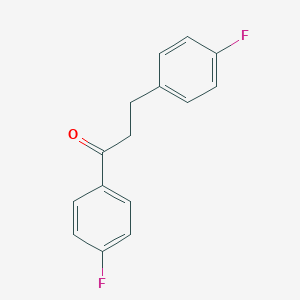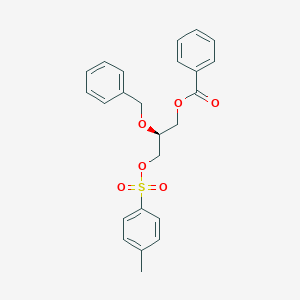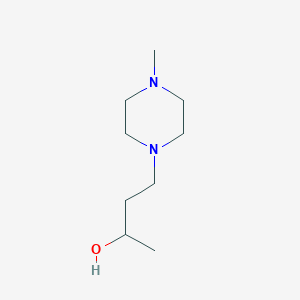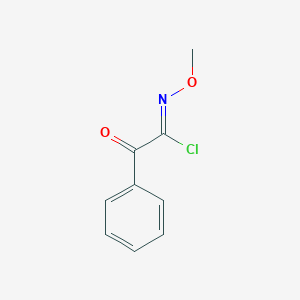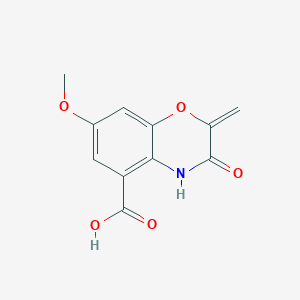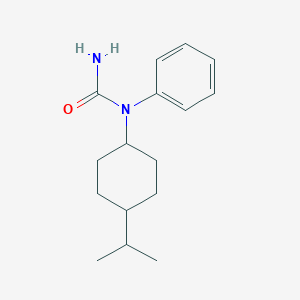
1-(4-Isopropylcyclohexyl)-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylcyclohexyl)-1-phenylurea, also known as SERT inhibitor, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. The inhibition of SERT leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
作用機序
The mechanism of action of 1-(4-Isopropylcyclohexyl)-1-phenylurea involves the inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea, a protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting 1-(4-Isopropylcyclohexyl)-1-phenylurea, 1-(4-Isopropylcyclohexyl)-1-phenylurea leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(4-Isopropylcyclohexyl)-1-phenylurea are primarily related to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea and increase serotonin levels in the brain. Some of the effects include:
1. Increased mood: The increase in serotonin levels in the brain has been linked to an improvement in mood.
2. Decreased anxiety: The increase in serotonin levels in the brain has also been linked to a decrease in anxiety.
3. Improved cognition: Serotonin has been linked to various cognitive processes such as learning and memory. The increase in serotonin levels in the brain may lead to an improvement in these processes.
実験室実験の利点と制限
1-(4-Isopropylcyclohexyl)-1-phenylurea has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea, which makes it an ideal compound for studying the role of serotonin in various physiological and behavioral processes.
2. Specificity: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a specific inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea and does not affect other neurotransmitter transporters.
3. Availability: 1-(4-Isopropylcyclohexyl)-1-phenylurea is commercially available, which makes it easily accessible for lab experiments.
Some of the limitations of 1-(4-Isopropylcyclohexyl)-1-phenylurea for lab experiments include:
1. Toxicity: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be toxic in some animal models, which may limit its use in certain experiments.
2. Cost: 1-(4-Isopropylcyclohexyl)-1-phenylurea can be expensive, which may limit its use in some experiments.
3. Specificity: While the specificity of 1-(4-Isopropylcyclohexyl)-1-phenylurea for 1-(4-Isopropylcyclohexyl)-1-phenylurea is an advantage, it may also limit its use in experiments that require the inhibition of other neurotransmitter transporters.
将来の方向性
There are several future directions for the study of 1-(4-Isopropylcyclohexyl)-1-phenylurea. Some of these include:
1. Development of new antidepressant and anxiolytic drugs: The inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to the treatment of depression and anxiety. Further research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles.
2. Study of serotonin signaling in various physiological and behavioral processes: The increase in serotonin levels in the brain by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to various physiological and behavioral processes. Further research may lead to a better understanding of the role of serotonin in these processes.
3. Study of the toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea: The toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown in some animal models. Further research may lead to a better understanding of the toxicity of this compound and ways to mitigate its effects.
Conclusion:
1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea that has been extensively studied in the field of neuroscience. Its ability to increase serotonin levels in the brain has been linked to a variety of physiological and behavioral effects. While it has several advantages for lab experiments, it also has limitations and toxicity concerns. Future research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles, as well as a better understanding of the role of serotonin in various physiological and behavioral processes.
合成法
The synthesis of 1-(4-Isopropylcyclohexyl)-1-phenylurea is a complex process that involves several steps. One of the most common methods involves the reaction of 4-isopropylcyclohexylamine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
1-(4-Isopropylcyclohexyl)-1-phenylurea has been extensively studied in the field of neuroscience due to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea. This inhibition leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects. Some of the applications of 1-(4-Isopropylcyclohexyl)-1-phenylurea in scientific research include:
1. Treatment of depression: The increase in serotonin levels in the brain has been linked to the treatment of depression. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of depression in animal models.
2. Treatment of anxiety: The increase in serotonin levels in the brain has also been linked to the treatment of anxiety. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of anxiety in animal models.
3. Study of serotonin signaling: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been used to study the role of serotonin signaling in various physiological and behavioral processes.
特性
CAS番号 |
102613-38-7 |
|---|---|
製品名 |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC名 |
1-phenyl-1-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19) |
InChIキー |
HBJZKBZYVHQCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
正規SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
その他のCAS番号 |
102613-38-7 |
同義語 |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



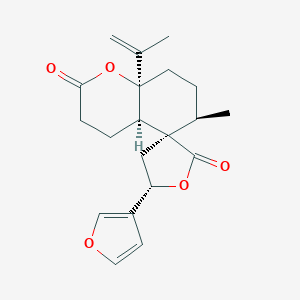
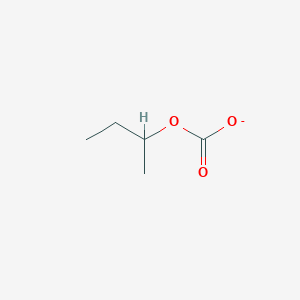
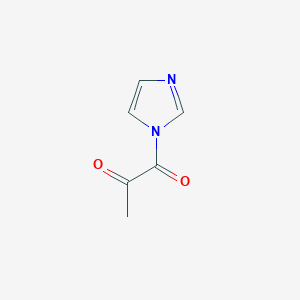
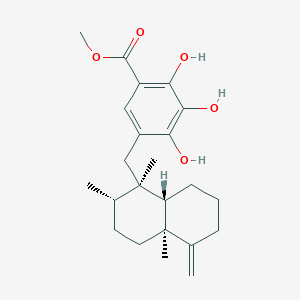
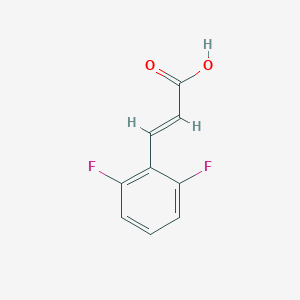

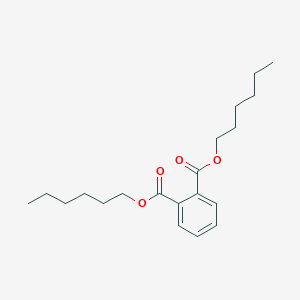
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
